![molecular formula C20H23NOS B14370320 Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- CAS No. 90280-16-3](/img/structure/B14370320.png)
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves the cyclization of primary amines with diols, catalyzed by various metal complexes. For instance, a Cp*Ir complex can be used to facilitate the N-heterocyclization of primary amines with diols . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods
Industrial production of piperidine derivatives often employs the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production . Additionally, continuous flow reactions using Grignard reagents have been developed to produce various enantioenriched piperidines in good yields and high diastereoselectivities .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- undergoes several types of chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of N-oxides back to the parent amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Wissenschaftliche Forschungsanwendungen
Piperidine derivatives are widely used in scientific research due to their diverse biological activities and chemical reactivity. Some key applications include:
Medicinal Chemistry: Piperidine derivatives are used as building blocks in the synthesis of pharmaceuticals, including analgesics, antipsychotics, and antihypertensives.
Organic Synthesis: These compounds serve as intermediates in the synthesis of complex organic molecules, including natural products and polymers.
Biological Research: Piperidine derivatives are used to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: They are employed in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of piperidine, 1-[[(diphenylmethyl)thio]acetyl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom.
Pyrrolidine: A five-membered heterocyclic amine.
Piperazine: A six-membered ring containing two nitrogen atoms.
Phosphorinane: A six-membered ring containing one phosphorus atom.
Uniqueness
Piperidine, 1-[[(diphenylmethyl)thio]acetyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the diphenylmethylthioacetyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and other applications .
Eigenschaften
CAS-Nummer |
90280-16-3 |
|---|---|
Molekularformel |
C20H23NOS |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
2-benzhydrylsulfanyl-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C20H23NOS/c22-19(21-14-8-3-9-15-21)16-23-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13,20H,3,8-9,14-16H2 |
InChI-Schlüssel |
OZGSLYWJCGFHFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(=O)CSC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


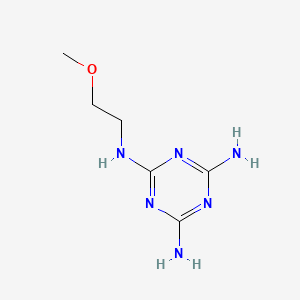
![9-{[tert-Butyl(diphenyl)silyl]oxy}-6-ethylnona-2,4-dien-1-ol](/img/structure/B14370240.png)

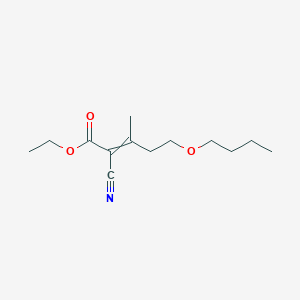
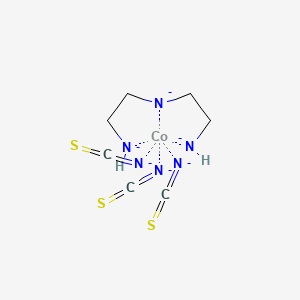
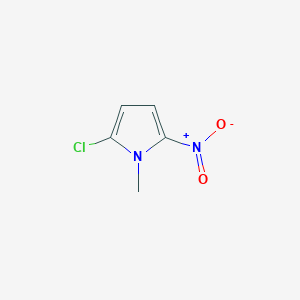

![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
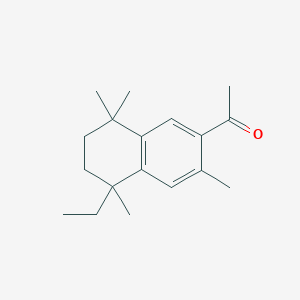
![2-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]-3-methylpyridine](/img/structure/B14370319.png)
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
![Ethyl [(4-chlorophenyl)(dimethyl)silyl]phenylcarbamate](/img/structure/B14370332.png)
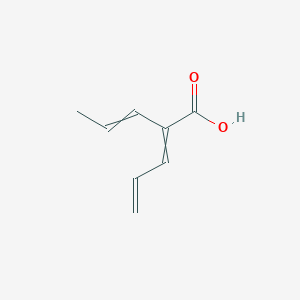
![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
